4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(3-chloropyridin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-12-3-1-7-17-14(12)21-11-5-8-19(9-6-11)15(20)18-13-4-2-10-22-13/h1-4,7,10-11H,5-6,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBSQGGVXWEOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Chloropyridine Group: The chloropyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the piperidine ring.
Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.
Formation of the Carboxamide Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide exhibit promising anticancer properties. The compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation and survival. For instance, derivatives of piperidine have been studied for their ability to inhibit specific kinases associated with tumor growth, indicating a possible mechanism for this compound's activity against various cancers .
Neuropharmacological Effects
The piperidine core is also known for its neuropharmacological properties. Studies have shown that modifications to the piperidine structure can result in compounds with enhanced activity against neurological disorders such as depression and anxiety. The presence of the thiophene and pyridine moieties may further contribute to the modulation of neurotransmitter systems, making this compound a candidate for further investigation in neuropharmacology .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that analogs of the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study utilized assays to measure cell viability and apoptosis, revealing that the compound could induce programmed cell death in a dose-dependent manner .
Case Study 2: Neuropharmacological Assessment
In another investigation, researchers evaluated the effects of similar piperidine derivatives on animal models of anxiety and depression. The results indicated that these compounds could significantly reduce anxiety-like behaviors in rodents, suggesting potential for development as anxiolytic agents .
Data Tables
Here are some summarized data points regarding the applications of this compound:
Mechanism of Action
The mechanism by which 4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Structural Differences and Implications
Core Flexibility: The target compound’s piperidine core offers conformational rigidity compared to the piperazine in ML267 and BCTC. Piperazine derivatives often exhibit improved solubility but reduced metabolic stability due to increased basicity .
Substituent Effects :
- Chloropyridine vs. Trifluoromethylpyridine : The 3-chloro group in the target compound may prioritize halogen bonding, while the trifluoromethyl group in ML267 and enhances lipophilicity and metabolic resistance .
- Thiophene vs. Pyridine/Methoxypyridine : The thiophene moiety in the target compound likely improves membrane permeability compared to polar pyridine derivatives (e.g., ML267) .
Carboxamide Linkage :
Pharmacological and Kinetic Trends
- Metabolic Stability : Trifluoromethyl groups (ML267, ) reduce oxidative metabolism, extending half-life compared to chlorinated analogs .
- Target Selectivity: BCTC’s tert-butylphenyl group enhances TRPV1 antagonism by filling hydrophobic pockets .
- Potency: FAAH inhibitors () with pyridazine substituents exhibit sub-nanomolar IC₅₀ values, highlighting the impact of aromatic electron-deficient systems .
Biological Activity
The compound 4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide , also referred to as Compound A , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of Compound A can be represented as follows:
This structure includes a piperidine ring, a thiophene moiety, and a chloropyridine substituent which are critical for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to Compound A. For instance, derivatives exhibiting structural similarities have shown effectiveness against HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The introduction of various substituents in the pyridine and thiophene rings has been linked to enhanced potency against resistant strains of HIV .
Antitumor Properties
Compounds with similar frameworks have been evaluated for their antitumor activities. Research indicates that certain piperidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, structural modifications that increase hydrophobic interactions have been shown to enhance the inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231 .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Studies on related pyrazole derivatives suggest that modifications in the carboxamide group can lead to significant antibacterial effects, making these compounds promising candidates for further development .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Compound A. The presence of the thiophene ring and chloropyridine substituent appears to play a significant role in enhancing its interaction with biological targets.
Key Findings:
- Substituent Influence: Variations in the position and nature of substituents on the thiophene and pyridine rings can drastically alter the compound's potency.
- Hydrophobic Interactions: Increased hydrophobic character correlates with improved binding affinity to target proteins, enhancing therapeutic efficacy.
Data Tables
| Activity Type | Compound Similarity | EC50 (nM) | Reference |
|---|---|---|---|
| Antiviral | K-5a2 | 115 - 415 | |
| Antitumor | Pyrazole Derivatives | 103 - 134 | |
| Antimicrobial | Pyrazole-Carboxamides | Notable |
Case Studies
- HIV Inhibition Study : A study focused on NNRTIs demonstrated that compounds structurally related to Compound A exhibited significant antiviral activity with EC50 values ranging from 115 to 415 nM against various HIV strains. The study emphasized the importance of hydrophobic interactions in enhancing antiviral efficacy .
- Antitumor Evaluation : In vitro evaluations showed that certain piperidine derivatives led to a marked decrease in cell viability in breast cancer cell lines, suggesting a potential role for Compound A in cancer therapy .
- Antimicrobial Screening : Research into related pyrazole derivatives indicated effective antimicrobial activity against various bacterial strains, highlighting the potential utility of structural modifications in enhancing bioactivity .
Q & A
Basic: What are the key synthetic strategies for preparing 4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide?
Methodological Answer:
Synthesis typically involves multi-step reactions:
- Step 1: Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions to introduce the thiophen-2-yl carboxamide group.
- Step 2: Etherification of the 3-chloropyridin-2-ol moiety with the piperidine backbone under Mitsunobu or Ullmann coupling conditions .
- Optimization: Reaction conditions (e.g., anhydrous solvents like DMF, catalysts like CuI for coupling reactions) are critical. Progress is monitored via TLC and ¹H NMR to confirm intermediate structures .
Basic: How is the compound characterized to confirm structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm, aromatic thiophene protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching C₁₅H₁₃ClN₂O₂S).
- X-ray Crystallography: Resolves bond angles/geometry of the chloropyridinyl ether linkage .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays (e.g., kinase targets) with ATP/NADH cofactors. IC₅₀ values are calculated using dose-response curves .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) with competitive binding protocols .
- Cytotoxicity Screening: MTT/XTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?
Methodological Answer:
- Core Modifications: Replace the 3-chloropyridinyl group with 4-cyanopyridinyl () to enhance π-π stacking with hydrophobic enzyme pockets.
- Linker Optimization: Introduce methylene spacers between piperidine and thiophene to improve conformational flexibility .
- Bioisosteric Replacement: Substitute thiophene with furan to evaluate effects on metabolic stability (see for analogous pyridine-furan systems).
Advanced: How can conflicting data on in vivo pharmacokinetics be resolved?
Methodological Answer:
- Metabolic Stability Studies: Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidative cleavage of the piperidine-thiophene bond) .
- Formulation Strategies: Encapsulate in PEGylated liposomes to prolong half-life if rapid clearance is observed ( notes similar challenges with piperidine carboxamides).
- Species-Specific Differences: Compare AUC and Cmax values across rodent/non-rodent models to adjust dosing regimens .
Advanced: What computational methods support target identification?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses with kinase domains (e.g., JAK2, EGFR). Prioritize targets with Glide scores ≤ −7.0 kcal/mol .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD < 2 Å indicates stable binding) .
- Pharmacophore Modeling: Align electrostatic/hydrophobic features with known inhibitors (e.g., ATP-binding site residues) .
Advanced: How to address discrepancies in biological activity across similar analogs?
Methodological Answer:
- Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Counter-Screening: Test against off-target panels (e.g., CEREP BioPrint®) to rule out promiscuity ( highlights thienopyrimidine selectivity challenges).
- Crystallographic Analysis: Resolve co-crystal structures to identify critical H-bonds/van der Waals interactions (e.g., chloropyridinyl oxygen with Serine residues) .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Storage Conditions: Store at −20°C under argon to prevent hydrolysis of the carboxamide group.
- Degradation Pathways: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-PDA to detect oxidation byproducts (e.g., sulfoxide formation on thiophene) .
Advanced: How to design analogs to improve blood-brain barrier (BBB) penetration?
Methodological Answer:
- Lipophilicity Adjustment: Reduce logP from ~3.5 to 2.0–2.5 via polar substituents (e.g., hydroxyl groups) while maintaining MW < 450 Da .
- P-gp Efflux Inhibition: Co-administer with elacridar or design analogs lacking P-gp substrate motifs (e.g., tertiary amines) .
- In Silico BBB Prediction: Use QSAR models like BBB Predictor or ADMETlab 2.0 to prioritize candidates .
Basic: What safety/toxicology assays are critical for preclinical development?
Methodological Answer:
- Ames Test: Assess mutagenicity in TA98/TA100 strains with/without metabolic activation (S9 fraction) .
- hERG Inhibition: Patch-clamp assays to evaluate cardiac risk (IC₅₀ > 10 μM desirable) .
- In Vivo Acute Toxicity: OECD 423 guidelines in rodents (e.g., 300 mg/kg single dose) to determine LD₅₀ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
